

HIV-1 Inhibitor 18A: A Technical Guide to Synthesis and Characterization

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Compound of Interest					
Compound Name:	HIV-1 inhibitor 18A				
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This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of **HIV-1 inhibitor 18A**, a promising small molecule entry inhibitor. The document details its biological activity, outlines experimental protocols for its evaluation, and presents its physicochemical properties.

Introduction

HIV-1 inhibitor 18A is a reversible, broad-spectrum antiretroviral compound that specifically targets the HIV-1 envelope glycoprotein (Env), preventing the virus from entering host cells.[1] By binding to the gp120 subunit of the Env trimer, 18A stabilizes its "closed" or pre-triggered conformation (State-1). This action allosterically inhibits the CD4-induced conformational changes that are critical for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[2]

Physicochemical Properties

The fundamental physicochemical properties of **HIV-1 inhibitor 18A** are summarized in the table below. This information is crucial for its formulation and further development as a potential therapeutic agent.



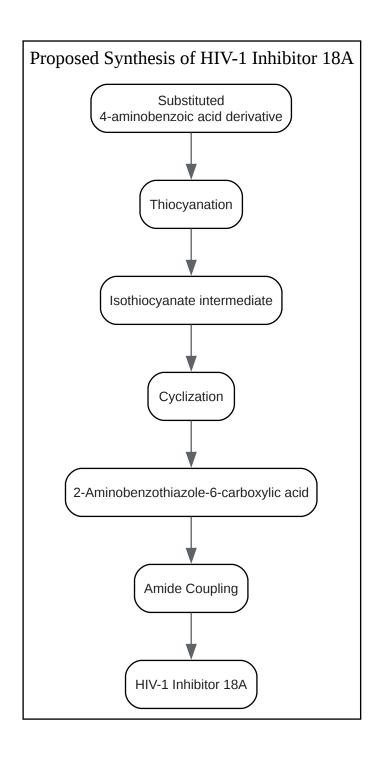
Property	Value	Reference
Molecular Formula	C14H11N5O2S	[3]
Molecular Weight	313.33 g/mol	[3]
Appearance	Solid	[3]
Purity	99.79%	[3]
CAS Number	331261-50-8	[3]

Synthesis

While a specific, detailed synthesis protocol for **HIV-1 inhibitor 18A** is not publicly available in the reviewed literature, its structure, containing a 2-aminobenzothiazole core, suggests a plausible synthetic route based on established methods for similar compounds. The proposed synthesis involves the formation of the benzothiazole ring system followed by functionalization.

A potential synthetic pathway is outlined below. This would likely begin with the cyclization of a substituted aniline with a thiocyanate salt to form the 2-aminobenzothiazole scaffold. Subsequent acylation or amidation reactions would be employed to introduce the remaining functional groups.





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A plausible synthetic workflow for HIV-1 inhibitor 18A.

Biological Activity and Characterization



The primary mechanism of action of 18A is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the gp120 subunit of the viral envelope spike, which prevents the conformational changes necessary for fusion with the host cell membrane.

Antiviral Activity

The antiviral potency of inhibitor 18A has been evaluated against various strains of HIV-1. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

HIV-1 Strain	Cell Line	Assay Type	IC50 (μM)	Reference
HIV-1 JR-FL	PBMCs	Infection Assay	0.4	[1]
Various Strains	Not Available	Not Available	Not Available	
Resistant Strains	Not Available	Not Available	Not Available	_

Data for a broader panel of HIV-1 strains and resistant variants are not readily available in the public domain.

Cytotoxicity and Selectivity Index

To assess the therapeutic potential of an antiviral compound, its cytotoxicity is measured to determine its safety profile. The 50% cytotoxic concentration (CC50) is determined, and from this, the selectivity index (SI) is calculated (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

Cell Line	Assay Type	CC50 (µM)	Selectivity Index (SI)	Reference
e.g., MT-4, PBMCs	e.g., MTT, XTT	Not Available	Not Available	

Specific CC50 and SI values for **HIV-1 inhibitor 18A** are not readily available in the public domain.

Experimental Protocols



The following sections provide detailed methodologies for the key experiments used in the characterization of **HIV-1** inhibitor **18A**.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Cell Line)

This assay is a standard method for quantifying the neutralizing activity of inhibitors against HIV-1. It utilizes genetically engineered TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain integrated luciferase and β -galactosidase genes under the control of the HIV-1 LTR promoter.

Materials:

- TZM-bl cells
- HIV-1 Env-pseudotyped viruses
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- DEAE-Dextran
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Protocol:

- Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
- Prepare serial dilutions of HIV-1 inhibitor 18A in culture medium.
- Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.
- Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

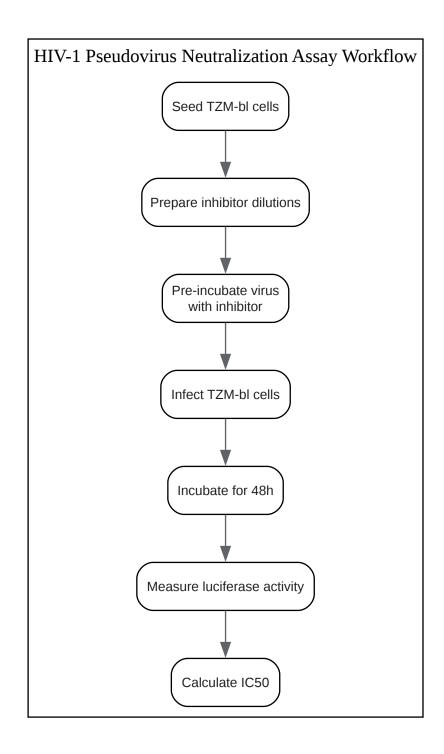






- Add DEAE-Dextran to a final concentration that enhances infectivity without causing cytotoxicity.
- Incubate the plates for 48 hours at 37°C.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.





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Workflow for the TZM-bl neutralization assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.



Materials:

- Human cell line (e.g., MT-4 or PBMCs)
- Culture medium
- HIV-1 inhibitor 18A
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Add serial dilutions of inhibitor 18A to the wells.
- Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

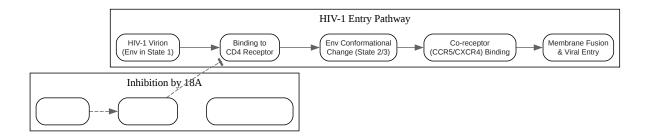
Mechanism of Action: Inhibition of HIV-1 Entry

HIV-1 entry is a multi-step process initiated by the binding of the viral gp120 to the host cell's CD4 receptor. This binding triggers a series of conformational changes in the Env trimer,



exposing the co-receptor binding site and leading to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in membrane fusion and viral entry.

Inhibitor 18A disrupts this cascade at an early stage. It binds to a hydrophobic pocket on gp120, stabilizing the Env trimer in its ground state (State 1). This prevents the CD4-induced conformational rearrangements, thereby blocking the subsequent steps of co-receptor engagement and membrane fusion.



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Mechanism of HIV-1 entry and inhibition by 18A.

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